molecular formula C19H28N4O3 B5554870 6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione

6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No. B5554870
M. Wt: 360.5 g/mol
InChI Key: VONYMKMTEUOTDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the targeted chemical structure often involves condensation reactions, cyclization, and specific functional group transformations. For instance, Pfleiderer and Pfleiderer (1992) described the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones via condensation reactions starting from 6-aminouracils, leading to a variety of derivatives through subsequent chemical modifications like reduction, diazotization, and the Sandmeyer reaction (M. Pfleiderer & W. Pfleiderer, 1992). Such methodologies may provide a foundational approach for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds in this chemical class is often confirmed through techniques like NMR spectroscopy and single-crystal X-ray structural analysis. For example, Mieczkowski et al. (2016) utilized these methods to confirm the structure of compounds related to the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold, highlighting the importance of these analytical techniques in understanding the molecular geometry and configuration of complex organic molecules (Adam Mieczkowski et al., 2016).

Chemical Reactions and Properties

The chemical behavior of the compound includes reactions such as cyclization and interaction with nucleophiles or electrophiles, depending on its functional groups. Baccolini, Boga, and Negri (1999) explored the synthesis of diazaspiro compounds at room temperature using a PCl3/hydrazone/dicarboxylic acid combination, demonstrating the compound's reactivity and potential for forming structurally diverse derivatives (G. Baccolini, C. Boga, & Umberto Negri, 1999).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various methodologies to synthesize and analyze structures related to this compound. For instance, novel approaches for creating base-sensitive oligonucleotides utilize similar compounds as linkers due to their reactivity and the ability to release target molecules under mild conditions (Leisvuori et al., 2008). Such methodologies are crucial for the synthesis of compounds with potential therapeutic applications.

Anticonvulsant and Antibacterial Applications

Research into compounds with similar structures has led to the discovery of their anticonvulsant (Aboul-Enein et al., 2014) and antibacterial properties (Hassan et al., 2012). These findings highlight the compound's potential in developing new medications to treat seizures and bacterial infections.

Supramolecular Chemistry

The compound's derivatives have been explored in supramolecular chemistry, particularly in forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004). Such studies provide insights into the design of new materials with specific physical and chemical properties, useful in various technological applications.

Organic Synthesis

Efforts in organic synthesis have led to the development of methods for synthesizing pyrimidine-annulated spiro-dihydrofurans (Majumdar et al., 2011), showcasing the compound's utility in creating complex organic molecules. This research is fundamental in drug discovery and development, providing the pharmaceutical industry with new scaffolds.

properties

IUPAC Name

6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c24-16-11-14(20-18(26)21-16)12-22-9-7-19(8-10-22)6-5-17(25)23(13-19)15-3-1-2-4-15/h11,15H,1-10,12-13H2,(H2,20,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONYMKMTEUOTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione

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